REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[O:6][C:5]2[C:7]([S:11]([NH:14][C:15](NC)=[O:16])(=[O:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:4]=2[CH2:3]1.C(Cl)(Cl)=O>ClC1C=CC=CC=1>[CH3:1][C:2]1([CH3:19])[O:6][C:5]2[C:7]([S:11]([N:14]=[C:15]=[O:16])(=[O:12])=[O:13])=[CH:8][CH:9]=[CH:10][C:4]=2[CH2:3]1
|
Name
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N-(2,3-dihydro-2,2-dimethylbenzo[b]furan-7-ylsulfonyl)-N'-methylurea
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)NC(=O)NC)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)N=C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |